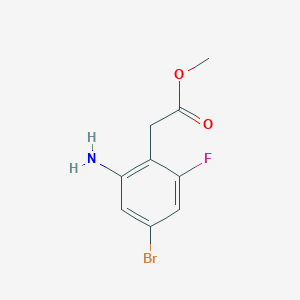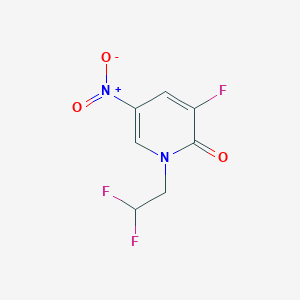
1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include the presence of both nitro and fluoro groups. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoroethylation of pyridine derivatives using difluoroethyl chloride in the presence of a nickel catalyst . The reaction conditions often include a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(2,2-Difluoroethyl)-3-fluoro-5-aminopyridin-2(1H)-one.
Oxidation: Formation of 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridine-2-carboxylic acid.
科学研究应用
1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro groups can enhance the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl bromodifluoroacetate: Another fluorinated compound used in similar synthetic applications.
1,1-Difluoroethyl chloride: A difluoroethylating reagent with applications in the synthesis of fluorinated aromatics.
Difluoro- and trifluoro diazoalkanes: Used in cycloaddition reactions to introduce fluorinated groups.
Uniqueness
1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one is unique due to the combination of its nitro and fluoro groups on a pyridine ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-fluoro-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-5-1-4(12(14)15)2-11(7(5)13)3-6(9)10/h1-2,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHHDOBFGAFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1[N+](=O)[O-])CC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
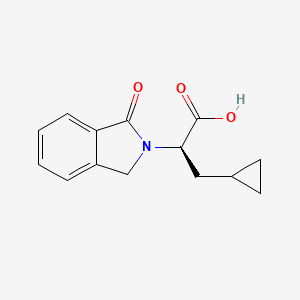
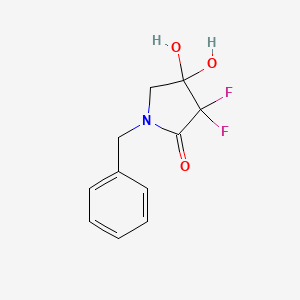
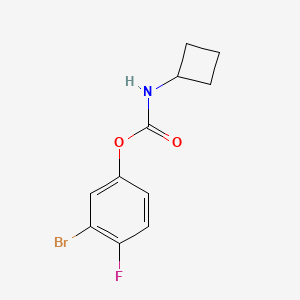
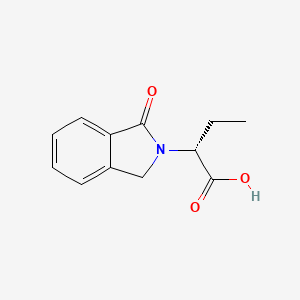
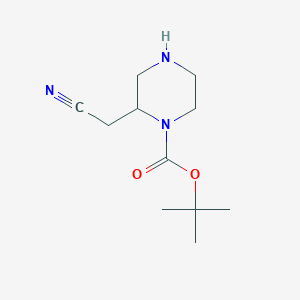
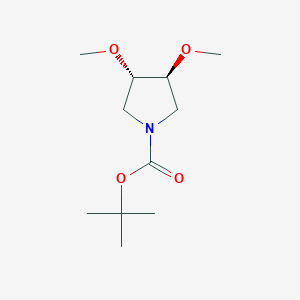
![2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8195241.png)
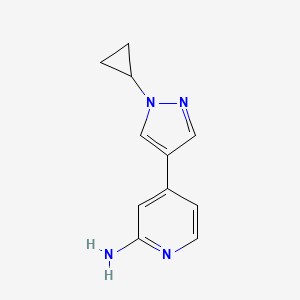
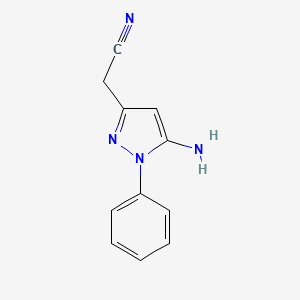
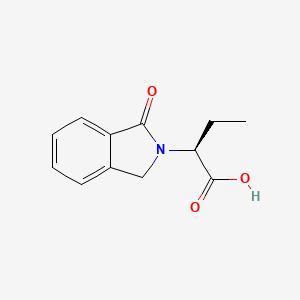
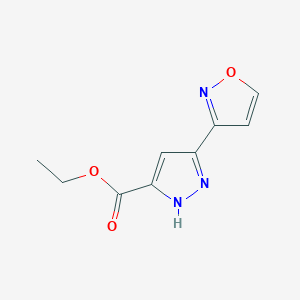
![6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8195298.png)
![8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8195304.png)
